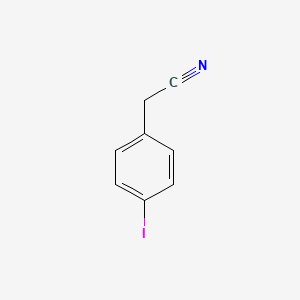

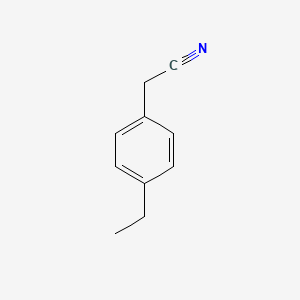

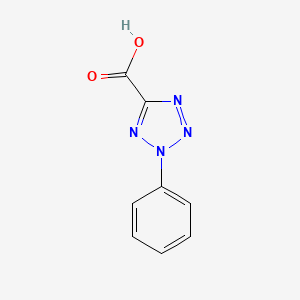

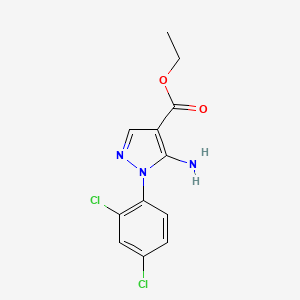

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate” is a compound that falls under the category of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Liu et al. reported the synthesis of 4-amino-1-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine derivatives by the reaction of ethyl N-(4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate with ammonia .Molecular Structure Analysis

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole. Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the chlorosulfonation of ethyl 2-(3,4-dimethoxyphenyl)acetate gave ethyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate. Sulfonamides were readily obtained via reaction of this compound with secondary amines .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, particularly for designing anticancer and anti-inflammatory agents. Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate serves as a framework that can interact with various biological targets. It has shown promise in the development of compounds targeting p38MAPK, an enzyme involved in inflammatory responses and cell proliferation . This compound’s structural flexibility allows for the creation of ligands that can modulate the activity of enzymes and receptors critical for cancer and inflammation.

Antimalarial Research

Pyrazole derivatives have been synthesized and tested against chloroquine-resistant strains of Plasmodium falciparum , the parasite responsible for malaria. Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate, with its ethyl ester group, is closely related to these compounds and may serve as a potential lead compound for developing new antimalarial drugs .

Supramolecular Chemistry

In supramolecular chemistry, pyrazole derivatives are used to create complex structures through non-covalent interactions. Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can contribute to the formation of novel supramolecular architectures due to its ability to form hydrogen bonds and interact with other molecules .

Polymer Chemistry

The pyrazole ring is also utilized in polymer chemistry. Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength. Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate could be a monomer candidate for creating specialized polymers with unique properties .

Cosmetic Industry

Pyrazole derivatives find applications in the cosmetic industry as colorants. The specific structure of Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate might be explored for developing new cosmetic pigments that offer stability and safety .

Mécanisme D'action

Target of Action

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets such as p38MAPK, different kinases, COX, and others . .

Mode of Action

For instance, they can act as ligands for receptors or enzymes . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their targets . For instance, if the target is an enzyme involved in a specific biochemical pathway, the compound could inhibit or enhance the activity of the enzyme, thereby affecting the pathway.

Result of Action

If the compound inhibits an enzyme, it could prevent the enzyme from carrying out its function .

Orientations Futures

The future directions for “Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate” and similar compounds are promising. The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Propriétés

IUPAC Name |

ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBRIYKLMQJCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073668 |

Source

|

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

83279-66-7 |

Source

|

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083279667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.